5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that features a quinoline core substituted with thiophene and sulfonamide groups
Mechanism of Action
Target of Action
Thiophene-based compounds are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects . For example, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions may target the carbonyl group or the sulfonamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are useful in drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
- 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide stands out due to its specific substitution pattern and the presence of both thiophene and sulfonamide groups. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-2-16-8-10-19(27-16)28(24,25)21-15-7-9-17-14(13-15)5-3-11-22(17)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSQPMAKCMWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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